L-733060 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R,3R)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F6NO.ClH/c21-19(22,23)15-9-13(10-16(11-15)20(24,25)26)12-28-17-7-4-8-27-18(17)14-5-2-1-3-6-14;/h1-3,5-6,9-11,17-18,27H,4,7-8,12H2;1H/t17-,18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEUTIUITGHIEO-JAXOOIEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)C2=CC=CC=C2)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](NC1)C2=CC=CC=C2)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468719 | |
| Record name | L-733,061 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148687-76-7 | |
| Record name | L-733,061 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualizing Neurokinin 1 Receptor Antagonism in Biological Research
The neurokinin-1 (NK1) receptor, the primary receptor for Substance P (SP), is widely distributed throughout the central and peripheral nervous systems, as well as on various non-neuronal cells. rndsystems.com The interaction between SP and the NK1 receptor is integral to a vast array of biological functions. Research has implicated the SP/NK1R system in processes such as pain transmission, inflammation, smooth muscle contraction, and the regulation of mood and anxiety. nih.govjapsonline.com Consequently, the development of antagonists that can selectively block this receptor has been a major focus of pharmacological research.
NK1 receptor antagonists are a class of compounds that prevent SP from binding to its receptor, thereby inhibiting its downstream signaling effects. This blockade has been instrumental in elucidating the physiological roles of SP. For instance, the use of NK1 receptor antagonists in preclinical models has provided strong evidence for the involvement of SP in nociception (the neural processing of pain) and emesis (nausea and vomiting). nih.govwikipedia.org Furthermore, research suggests the SP/NK1R system is involved in the pathophysiology of various disorders, including migraine, inflammatory bowel disease, and certain psychiatric conditions like anxiety and depression. nih.gov The ability of NK1 receptor antagonists to modulate these processes in research settings has paved the way for investigating their therapeutic potential.
Historical Development and Significance of L 733,061 Hydrochloride
Neurokinin-1 Receptor Binding Affinity and Selectivity
The interaction of L-733,061 and its counterpart, L-733,060, with the neurokinin-1 (NK1) receptor is a key aspect of their pharmacological profile. This interaction is characterized by high affinity and significant selectivity for the NK1 receptor over other tachykinin receptors, although this activity is predominantly associated with the (2S,3S)-enantiomer, L-733,060.
The binding affinity of the active antagonist, L-733,060, for the NK1 receptor has been determined across various species, revealing notable differences. It exhibits high potency at gerbil and human NK1 receptors, with reported Ki values of 0.08 nM and 0.2 nM, respectively. americanchemicalsuppliers.comrndsystems.com In contrast, its affinity for the rat NK1 receptor is significantly lower, with a Ki value of 93.13 nM. americanchemicalsuppliers.comrndsystems.com This species-specific variation is a critical consideration in translational research. L-733,061 is consistently referred to as the inactive enantiomer. ucl.ac.uknih.gov
Table 1: In Vitro Binding Affinities (Ki) of L-733,060 for NK1 Receptors Across Species
| Species | Receptor | Ki (nM) |
| Gerbil | NK1 | 0.08 americanchemicalsuppliers.comrndsystems.com |
| Human | NK1 | 0.2 americanchemicalsuppliers.comrndsystems.com |
| Rat | NK1 | 93.13 americanchemicalsuppliers.comrndsystems.com |
The antagonistic activity of this class of compounds is highly selective for the NK1 receptor. researchgate.net The active enantiomer, L-733,060, shows a significantly lower affinity for other tachykinin receptors, such as the neurokinin-2 (NK2) and neurokinin-3 (NK3) receptors. americanchemicalsuppliers.com Research indicates that for the rat homologs of these receptors, the affinity of L-733,060 is greater than 10µM for both NK2 and NK3 receptors, demonstrating a pronounced selectivity for the NK1 receptor. ucl.ac.uk
Enantiomeric Specificity in Receptor Interaction
The stereochemistry of the phenylpiperidine ether series is a critical determinant of its biological activity, with a distinct enantiomeric preference for NK1 receptor antagonism.
Potent antagonism of the neurokinin-1 receptor is specifically associated with the (2S,3S) stereoisomer, L-733,060. nih.govwikipedia.org Its enantiomer, L-733,061, which has the (2R,3R) configuration, is considered inactive as an NK1 receptor antagonist. ucl.ac.uknih.gov This strict stereochemical requirement highlights the precise three-dimensional structure needed for the molecule to bind effectively to the receptor and block the signaling of its endogenous ligand, Substance P.
The difference in receptor affinity between the two enantiomers is stark. In a functional assay measuring the inhibition of Substance P-induced calcium mobilization in cells expressing human NK1 receptors, L-733,060 showed an estimated affinity (pA2) of 0.8 nM. nih.gov In the same assay, its (2R,3R)-enantiomer, L-733,061, demonstrated no antagonistic activity even at concentrations ranging from 30 to 300 nM. nih.gov This data underscores the profound impact of stereochemistry on the molecular interaction with the NK1 receptor.
Table 2: Comparative Activity of L-733,060 and L-733,061 at the Human NK1 Receptor
| Compound | Stereochemistry | Activity | Estimated Affinity (nM) |
| L-733,060 | (2S,3S) | Active Antagonist | 0.8 nih.gov |
| L-733,061 | (2R,3R) | Inactive | >300 nih.gov |
Synthetic Methodologies for L 733,061 Hydrochloride and Its Enantiomers
Asymmetric Synthesis Approaches for Chiral Phenylpiperidine Derivatives
The asymmetric synthesis of chiral phenylpiperidine derivatives is crucial for accessing enantiomerically pure compounds like L-733,061. A variety of methods have been employed to introduce chirality and construct the piperidine (B6355638) ring with high stereocontrol.
One common strategy involves the use of a chiral pool approach , starting from readily available chiral molecules such as amino acids. clockss.org For example, L-glutamic acid, L-phenylglycine, L-pyroglutamic acid, and L-serine have all served as precursors for the synthesis of the chiral piperidine core of L-733,060 and L-733,061. clockss.org This method leverages the existing stereocenter of the starting material to direct the stereochemistry of the newly formed chiral centers in the target molecule.
Another powerful technique is the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereoselective formation of a new stereocenter. After the desired stereochemistry is established, the auxiliary is removed. For instance, optically active sulfinyl amides and phenylethylamine have been utilized as chiral inductors in the synthesis of precursors to L-733,060 and L-733,061. clockss.org
Enantioselective catalysis represents a highly efficient approach to chiral piperidine synthesis. This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. Methods such as Sharpless asymmetric aminohydroxylation and epoxidation have been successfully applied. clockss.org More recent advancements in asymmetric synthesis of piperidines include intramolecular radical C–H amination/cyclization and enantioselective cyanidation of fluorosubstituted amines followed by cyclization. nih.gov A desymmetrization approach through selective lactam formation has also been developed for piperidine synthesis. nih.gov
Below is a table summarizing some asymmetric synthesis approaches for chiral piperidine derivatives:
| Approach | Description | Example Application |
| Chiral Pool | Utilizes naturally occurring chiral molecules as starting materials. | Synthesis from L-glutamic acid, L-phenylglycine, L-serine. clockss.org |
| Chiral Auxiliaries | Temporarily incorporates a chiral molecule to direct stereoselective reactions. | Use of optically active sulfinyl amides and phenylethylamine. clockss.org |
| Enantioselective Catalysis | Employs a chiral catalyst to favor the formation of one enantiomer. | Sharpless asymmetric aminohydroxylation and epoxidation. clockss.org |
| Modern Methodologies | Includes advanced techniques for stereocontrol. | Intramolecular radical C–H amination/cyclization, desymmetrization. nih.gov |
Stereoselective Synthetic Pathways to L-733,060 and L-733,061
The stereoselective synthesis of L-733,060 and its enantiomer L-733,061 requires precise control over the two contiguous stereocenters at the C2 and C3 positions of the piperidine ring. The first synthesis of these compounds was reported by Merck in 1994. clockss.org
A key strategy in many syntheses is the resolution of racemates . In the initial Merck synthesis, a racemic keto lactam was reduced to a hydroxyl lactam, which was then further reduced to a cis-disubstituted piperidine. This racemic piperidine was then resolved using (-)- and (+)-dibenzoyl tartaric acid to separate the two enantiomers, (+)-3 and (-)-3, which were precursors to L-733,060 and L-733,061, respectively. clockss.org
Diastereoselective reactions are also central to the synthesis of these compounds. These reactions are often applied to derivatives from natural amino acids or optically active amines where one stereocenter is already established, corresponding to the C2 stereocenter of the final product. clockss.org For instance, a diastereoselective reductive amination of a ketone derived from L-serine was a key step in one synthetic route. clockss.org
A pivotal intermediate in many synthetic routes is N-Boc-piperidin-3-ol. The enantiomers of this intermediate, (+)-4 and (-)-4, can be transformed into L-733,060 and L-733,061, respectively, in two steps. The first step is an etherification of the hydroxyl group with 3,5-bis(trifluoromethyl)benzyl bromide, followed by the cleavage of the N-tert-butyl carbamate (B1207046) (N-Boc) protecting group. clockss.org
The following table outlines a general synthetic pathway to L-733,060 and L-733,061 from a racemic precursor, as reported in the initial synthesis.
| Step | Reactant(s) | Reagent(s) | Product |
| 1 | Racemic keto lactam (±)-1 | NaBH4 | Racemic hydroxyl lactam (±)-2 |
| 2 | Racemic hydroxyl lactam (±)-2 | Borane | Racemic cis-disubstituted piperidine (±)-3 |
| 3 | Racemic cis-disubstituted piperidine (±)-3 | (-)-Dibenzoyl tartaric acid | (+)-3 (precursor to L-733,060) |
| 4 | Racemic cis-disubstituted piperidine (±)-3 | (+)-Dibenzoyl tartaric acid | (-)-3 (precursor to L-733,061) |
Preclinical Pharmacological Investigations of L 733,061 Hydrochloride
Effects on Neurogenic Processes and Central Nervous System Functionality
Neurogenic inflammation is a neurally elicited inflammatory response characterized by vasodilation, plasma protein extravasation, and leukocyte adhesion. This process is largely mediated by the release of neuropeptides, most notably Substance P, from sensory nerve endings. Substance P, by acting on NK1 receptors on blood vessels, increases vascular permeability, leading to plasma leakage into surrounding tissues.
The NK1 receptor system is known to interact with major neurotransmitter systems in the brain, including the serotonergic and dopaminergic systems, which are critically involved in the regulation of mood and behavior. Research suggests that NK1 receptor antagonists can modulate the activity of these systems, which may underlie their behavioral effects.
Studies investigating the interplay between Substance P and neurotransmitter systems have shown that NK1 receptor activation can influence the release of both serotonin (B10506) and dopamine. Consequently, antagonists like L-733,061 hydrochloride are hypothesized to exert their effects by altering the dynamics of these neurotransmitter systems. For example, in animal models of depression, alterations in the serotonin-dopamine interaction are considered critical for the action of some antidepressant treatments. While direct studies detailing the specific effects of L-733,061 hydrochloride on neurotransmitter levels during behavioral paradigms are limited, the established anatomical and functional links between NK1 receptors and monoaminergic neurons provide a strong rationale for its modulatory role.
A significant body of preclinical evidence supports the anxiolytic-like potential of NK1 receptor antagonists. The gerbil has been identified as a particularly relevant species for these studies due to the high homology between its NK1 receptor and the human equivalent. The elevated plus-maze is a standard behavioral test used to assess anxiety in rodents; an increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.
In a study utilizing the gerbil elevated plus-maze, the active enantiomer L-733,060 demonstrated clear anxiolytic-like effects. nih.gov When administered orally, L-733,060 was shown to increase the percentage of time spent in the open arms and reduce stretch-attend postures, which are risk-assessment behaviors associated with anxiety. nih.gov These effects were observed at doses that did not produce sedative effects, suggesting a specific anxiolytic action. nih.gov
Anxiolytic-Like Effects of L-733,060 in the Gerbil Elevated Plus-Maze
| Compound | Parameter Measured | Effective Dose Range | Observed Effect | Citation |
|---|---|---|---|---|
| L-733,060 | Percentage of Open Arm Time | 3-10 mg/kg | Significant Increase | nih.gov |
| L-733,060 | Stretch-Attend Postures | 3-10 mg/kg | Significant Decrease | nih.gov |
The potential for NK1 receptor antagonists to act as antidepressants has been another area of intense preclinical investigation. Animal models of depression, such as the forced swim test and the tail suspension test, are commonly used to screen for antidepressant-like activity. nih.govnih.gov In these tests, a reduction in immobility time is interpreted as an antidepressant-like effect.
While numerous NK1 receptor antagonists have been evaluated for their antidepressant potential, specific data for L-733,061 hydrochloride in these models is not extensively documented in peer-reviewed literature. However, the theoretical basis for its antidepressant activity is strong, given the role of Substance P in stress and affective regulation. nih.gov The anxiolytic effects observed in gerbils also lend support to its potential efficacy in related mood disorders. nih.gov Further research is needed to fully characterize the antidepressant-like profile of L-733,061 hydrochloride in established animal models of depression.
Emerging research has highlighted a role for Substance P and the NK1 receptor in the pathophysiology of traumatic brain injury (TBI). Following a primary injury, a cascade of secondary events, including neuroinflammation and excitotoxicity, contributes to further neuronal damage.
A study in a mouse model of TBI demonstrated that the administration of L-733,060 provided significant neuroprotection. nih.gov Treatment with L-733,060 was found to alleviate TBI-induced motor and spatial memory deficits, reduce lesion volume, and decrease brain water content. nih.gov Mechanistically, L-733,060 was shown to inhibit the release of cytochrome c from mitochondria, reduce the activation of caspase-3 (a key executioner of apoptosis), and attenuate oxidative stress and neuroinflammation. nih.gov These findings suggest that by blocking the NK1 receptor, L-733,061 hydrochloride can mitigate several key pathways of secondary injury following TBI. nih.govmdpi.com
Neuroprotective Effects of L-733,060 in a Mouse Model of TBI
| Parameter | Effect of L-733,060 Treatment | Citation |
|---|---|---|
| Motor and Spatial Memory Deficits | Alleviated | nih.gov |
| Lesion Volume | Reduced | nih.gov |
| Brain Water Content | Decreased | nih.gov |
| Cytochrome c Release | Inhibited | nih.gov |
| Caspase-3 Activation | Reduced | nih.gov |
| Oxidative Stress | Attenuated | nih.gov |
| Neuroinflammation | Attenuated | nih.gov |
Postoperative neurocognitive dysfunction (PND) is a common complication following major surgery, particularly in elderly patients. Neuroinflammation and blood-brain barrier disruption are thought to be key underlying mechanisms. Given the role of Substance P and the NK1 receptor in modulating these processes, there is a strong rationale for investigating NK1 receptor antagonists as a potential therapy for PND.
In a mouse model of PND induced by peripheral surgery, pretreatment with the NK1 receptor antagonist L-733,060 was shown to be beneficial. nih.govdoi.org The study found that surgery led to an increase in Substance P and NK1 receptor expression in the hippocampus. nih.gov Treatment with L-733,060 attenuated surgery-induced microgliosis, neutrophil infiltration, and the production of pro-inflammatory cytokines in the hippocampus. nih.gov Furthermore, L-733,060 was found to reduce the disruption of the blood-brain barrier and, importantly, reversed the surgery-induced cognitive impairment in a trace fear conditioning test. nih.govdoi.org These findings suggest that L-733,061 hydrochloride could have a protective effect against the development of PND. nih.gov
Cellular and Molecular Responses in In Vitro Models
L-733,061 hydrochloride, a potent and selective non-peptide antagonist of the Neurokinin-1 receptor (NK-1R), has been the subject of extensive preclinical investigation to elucidate its effects at the cellular and molecular level. These studies, primarily conducted in in vitro models, have explored its potential as an antineoplastic agent and a modulator of inflammatory responses by examining its ability to interfere with the signaling pathways initiated by its endogenous ligand, Substance P (SP).
Substance P (SP) exerts many of its physiological effects by binding to the NK-1R, a G-protein-coupled receptor. This binding primarily activates the Gq/11 signaling cascade. Activation of this pathway leads to the stimulation of phospholipase C, which in turn hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: diacylglycerol (DAG) and inositol (B14025) triphosphate (IP3). jcyl.es IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm and causing a transient increase in the intracellular calcium concentration. jcyl.es This calcium mobilization is a critical step that initiates a wide array of cellular responses, including cell proliferation and activation. As a selective antagonist, L-733,061 hydrochloride competitively binds to the NK-1 receptor, thereby blocking the initial interaction with SP. This blockade prevents the activation of the Gq/11-phospholipase C pathway and the subsequent production of IP3, ultimately inhibiting the release of calcium from intracellular stores that SP would normally induce.
The SP/NK-1R signaling axis has been implicated in the pathology of numerous cancers, where it can promote tumor cell proliferation, survival, and migration. ias.ac.in Consequently, L-733,061 has been investigated for its antitumoral properties across a diverse panel of human cancer cell lines. Research has demonstrated that L-733,061 (often referred to as L-733,060 in literature) exhibits significant growth-inhibitory effects against cell lines derived from various malignancies, including glioma, neuroblastoma, melanoma, and retinoblastoma. jcyl.es The compound's efficacy is linked to the expression of NK-1R on these cancer cells, suggesting a targeted mechanism of action. spandidos-publications.com
The antitumoral activity has been quantified in several studies, demonstrating a dose-dependent inhibition of cancer cell growth. For instance, in human retinoblastoma cell lines, L-733,060 displayed potent inhibitory effects with specific IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) determined after a set duration of exposure. Similarly, in various human melanoma cell lines, L-733,060 acted as an effective antitumoral agent, with IC₅₀ values varying depending on the specific cell line and the duration of treatment.
| Cancer Type | Cell Line | IC₅₀ Value (µM) | Time (hours) |
|---|---|---|---|
| Retinoblastoma | WERI-Rb-1 | 12.15 | 49 |
| Retinoblastoma | Y-79 | 17.38 | 40 |
| Melanoma | COLO 858 | 8.7 | 48 |
| Melanoma | COLO 858 | 7.1 | 96 |
| Melanoma | MEL HO | 27.5 | 24 |
| Melanoma | MEL HO | 18.9 | 48 |
| Melanoma | COLO 679 | 33.8 | 30 |
| Melanoma | COLO 679 | 31.5 | 72 |
The primary mechanisms underlying the antitumoral activity of L-733,061 involve the direct inhibition of cancer cell proliferation and the induction of programmed cell death, or apoptosis. By blocking the mitogenic signals initiated by SP binding to the NK-1R, L-733,061 halts the progression of the cell cycle and prevents tumor cells from dividing. nih.gov In human retinoblastoma and pancreatic cancer cell lines, L-733,060 has been shown to inhibit growth in a dose-dependent manner. jcyl.es Beyond cytostatic effects, the compound actively promotes cell death. Studies have shown that treatment with L-733,061 leads to apoptosis, characterized by morphological changes such as chromatin condensation and nuclear fragmentation. researchgate.net This pro-apoptotic effect is further evidenced by the compound's ability to activate key executioner enzymes in the apoptotic cascade, such as caspase-3. nih.gov
Recent research has uncovered a "cross-talk" mechanism where the SP/NK-1R system can transactivate other critical signaling pathways involved in cancer progression, notably those involving receptor tyrosine kinases (RTKs) like HER2 (Human Epidermal Growth Factor Receptor 2) and EGFR (Epidermal Growth Factor Receptor). benthamscience.com In breast cancer cells, SP can induce the phosphorylation and activation of HER2 and EGFR in a ligand-independent manner, a process that contributes to increased tumor aggressiveness and drug resistance. This transactivation is dependent on mediators such as the non-receptor tyrosine kinase c-Src and metalloproteinases (MMPs). benthamscience.com Studies utilizing breast cancer cell lines have demonstrated that chemical inhibition of the NK-1R with L-733,060 can significantly modulate the activation of c-Src and prevent the SP-induced phosphorylation of HER2. This indicates that L-733,061 can disrupt this oncogenic signaling network, suggesting a broader mechanism of action beyond direct inhibition of SP-mitogenic signals.
A promising area of investigation is the use of L-733,061 in combination with conventional chemotherapy. Studies have shown that NK-1R antagonists can act synergistically with cytostatic drugs, enhancing their therapeutic efficacy. nih.govspandidos-publications.com In in vitro assays using the MG-63 human osteosarcoma cell line, L-733,060 demonstrated a synergistic effect in inhibiting cell growth when co-administered with several common chemotherapeutic agents. spandidos-publications.comnih.gov This synergistic inhibition was also observed when L-733,060 was combined with microtubule-destabilizing agents like vinblastine (B1199706) in cancer cells that express the NK-1R. spandidos-publications.comresearchgate.net This effect was notably absent in non-cancerous cells, suggesting that the combination could selectively target tumor cells and potentially reduce the side effects associated with high-dose chemotherapy. spandidos-publications.comresearchgate.net
| Cell Line | Combination Agent | Observed Effect |
|---|---|---|
| MG-63 (Osteosarcoma) | Adriamycin | Synergistic |
| MG-63 (Osteosarcoma) | Mitomycin | Synergistic |
| MG-63 (Osteosarcoma) | Ifosfamide | Synergistic |
| MG-63 (Osteosarcoma) | Cisplatin | Synergistic |
| NK-1R expressing cancer cells | Vinblastine | Synergistic |
The SP/NK-1R system is a key player in mediating neurogenic inflammation and modulating the activity of various immune cells. nih.gov SP can trigger pro-inflammatory responses and influence the function of cells such as T-lymphocytes and macrophages. The interaction of SP with NK-1R on these cells can lead to the activation of the transcription factor nuclear factor-kappa B (NF-κB) and the subsequent production of pro-inflammatory cytokines. L-733,061, by antagonizing the NK-1R, can interfere with these processes. For example, in models of traumatic brain injury, L-733,060 was shown to inhibit neuroinflammation. nih.gov The function of NK-1R on mucosal T-cells can be modulated by cytokines like TGF-β, and NK-1R antagonists have been shown to down-regulate SP production by macrophages. By blocking the receptor, L-733,061 can therefore modulate the response of these key immune cells, suggesting a potential role in controlling inflammatory conditions driven by the SP/NK-1R pathway.
Influence on Inflammatory and Immune Cell Function
Nociceptive and Hyperalgesic Modulation in Animal Models
The role of L-733,061 hydrochloride in pain pathways has been a significant area of preclinical research, focusing on its ability to counteract heightened pain states.
Neuropathic pain models are crucial for evaluating potential analgesics. Studies using selective NK1 receptor antagonists have demonstrated a therapeutic potential in treating hyperalgesia resulting from peripheral nerve damage. nih.gov In a guinea-pig model of neuropathic pain, selective NK1 receptor antagonists significantly reduced mechanical hyperalgesia. nih.gov Furthermore, research in knockout mice lacking the NK1 receptor showed an attenuation of mechanical hyperalgesia following spinal nerve injury, although thermal hyperalgesia was not similarly affected. researchgate.net This suggests a critical role for the NK1 receptor in the development of mechanical hypersensitivity in neuropathic pain states. While not tested with L-733,061 specifically in these models, these results strongly imply that as a potent and selective NK1 receptor antagonist, it would likely exhibit similar anti-hyperalgesic properties by blocking the action of Substance P, a key neurotransmitter in pain pathways that is upregulated following nerve injury. nih.govresearchgate.net
The rostral ventromedial medulla (RVM) is a critical brainstem region involved in the descending modulation of pain, capable of both facilitating and inhibiting nociceptive signals. nih.govnih.gov The NK1 receptor and its ligand, Substance P, are highly concentrated in the RVM and are implicated in descending pain facilitation. wikipedia.org Activation of NK1 receptors in the RVM has been shown to produce hyperalgesia. nih.gov
Direct investigation using L-733,060 has provided clear evidence of its role within this pathway. In studies involving rats with persistent inflammatory nociception, microinjection of L-733,060 into the RVM reversed heat hyperalgesia. wikipedia.org Further electrophysiological studies demonstrated that in a capsaicin-induced hyperalgesia model, L-733,060 injected into the RVM attenuated the enhanced responses of pro-nociceptive "ON-cells" to both mechanical and heat stimuli. nih.gov This indicates that L-733,060 can modulate descending pain facilitation at the level of the RVM, thereby reducing centrally mediated hypersensitivity. nih.gov
| Experimental Condition | Intervention | Observed Effect in RVM | Behavioral Outcome |
|---|---|---|---|
| Inflammatory Nociception (CFA model) | Microinjection of L-733,060 into RVM | Antagonism of NK1 receptors | Reversal of heat hyperalgesia wikipedia.org |
| Capsaicin-Induced Hyperalgesia | Microinjection of L-733,060 into RVM | Attenuation of enhanced ON-cell response to heat and mechanical stimuli nih.gov | Attenuation of hyperalgesia nih.gov |
The cornea is one of the most densely innervated tissues, making it highly sensitive to pain. The NK1 receptor pathway is critically involved in mediating corneal nociception. wikipedia.orgnih.gov Preclinical studies using L-733,060 have explored its potential in managing ocular pain and promoting healing after injury.
In a mouse model of dry eye disease, which involves ocular surface pain and nerve damage, topical application of L-733,060 significantly reduced hyperalgesic behaviors (eye-wiping) and allodynia. Similarly, following mechanical corneal injury in mice, topical treatment with L-733,060 resulted in lower pain perception. nih.gov Beyond analgesia, NK1 receptor antagonism with L-733,060 demonstrated neuroregenerative effects. In both dry eye and mechanical injury models, mice treated with the compound showed significantly higher corneal nerve fiber density compared to controls, indicating enhanced nerve regeneration. nih.gov This was accompanied by reduced expression of neuronal activation and injury markers, such as c-Fos and Activating transcription factor 3 (ATF3), in the trigeminal ganglia.
| Parameter | Effect of Topical L-733,060 Treatment | Animal Model |
|---|---|---|
| Pain Perception (Eye-wiping) | Significantly reduced | Dry Eye Disease, Mechanical Injury nih.gov |
| Corneal Nerve Fiber Density | Significantly higher / preserved | Dry Eye Disease, Mechanical Injury nih.gov |
| Neuronal Activation Markers (c-Fos, ATF3) | Significantly suppressed | Dry Eye Disease |
| Corneal Substance P Levels | Significantly reduced | Mechanical Injury nih.gov |
Pharmacodynamic Profile and Systemic Research Considerations
Brain Penetrance in Preclinical Species
L-733,060 has been established as a brain-penetrant compound, capable of crossing the blood-brain barrier to exert its effects within the central nervous system (CNS). This characteristic is crucial for its investigation in models of CNS disorders. nih.gov Evidence for its central activity comes from preclinical studies where its effects were contrasted with non-brain penetrant NK1 receptor antagonists. In a study on gerbils, the antinociceptive effects of L-733,060 were determined to be centrally-mediated, further supporting its ability to access and act on targets within the brain. The compound's demonstrated efficacy in animal models of anxiety and depression also implicitly confirms its capacity for CNS penetration. arvojournals.orgpsychiatrist.com
Oral Bioavailability in Experimental Animal Models
L-733,060 is characterized as being orally bioavailable in experimental animals. This property allows for administration via oral routes in preclinical studies, facilitating research into its systemic effects following gastrointestinal absorption. While specific quantitative data on the percentage of bioavailability (F%) in species such as rats or gerbils is not extensively detailed in the reviewed literature, its classification as orally active is well-supported by technical data from chemical suppliers and its use in various behavioral studies involving oral administration. nih.gov
| Compound | Preclinical Species | Oral Bioavailability |
|---|---|---|
| L-733,060 | Experimental Animal Models (e.g., Gerbil) | Established (Qualitative) |
Ex Vivo Receptor Occupancy Studies in Animal Brain Regions
Ex vivo receptor occupancy studies have been conducted to correlate the concentration of L-733,060 in the brain with its engagement of NK1 receptors. A key study in gerbils utilized an ex vivo binding procedure to measure NK1 receptor occupancy in the striatum following oral administration of L-733,060 and other NK1 antagonists. nih.gov
In this research, tissue homogenates from the striatum were used in an equilibrium radioligand binding assay with ¹²⁵I-Substance P after the animals were treated with the antagonist. The results demonstrated a significant positive correlation (r² = 0.97) between the in vivo receptor occupancy in the striatum and the compound's potency in a behavioral model (NK1 agonist-induced foot tapping). nih.gov This high correlation indicates that the degree of NK1 receptor blockade in the striatum is directly related to the pharmacological effect observed. The study also noted that for all tested compounds, including L-733,060, the maximum inhibition of the behavioral response was achieved at less than 100% ex vivo receptor occupancy in the striatum. nih.gov
| Compound | Preclinical Species | Brain Region | Assay Method | Key Finding |
|---|---|---|---|---|
| L-733,060 | Gerbil | Striatum | Ex vivo ¹²⁵I-Substance P binding assay | High correlation between receptor occupancy and behavioral efficacy. nih.gov |
Methodological Considerations and Research Challenges with L 733,061 Hydrochloride
Interspecies Variability in Neurokinin-1 Receptor Affinity and its Implications for Preclinical Model Selection
A primary challenge in the preclinical investigation of L-733,061 hydrochloride and other non-peptide neurokinin-1 (NK1) receptor antagonists is the substantial variability in receptor affinity across different species. doi.orgnih.gov The NK1 receptor, despite a high degree of sequence identity between species like humans and rats, exhibits distinct pharmacological profiles when interacting with small molecule antagonists. nih.gov This variability has profound implications for the selection of animal models, as data generated in one species may not accurately predict the compound's efficacy or binding potential in humans. nih.gov
For instance, many non-peptide antagonists, including earlier compounds in this class, show a significantly lower affinity for the rat NK1 receptor compared to the human, dog, or gerbil receptor. doi.orgnih.gov Conversely, some classes of antagonists have been shown to be orders of magnitude more potent in rat tissues than in those from humans or guinea pigs. nih.gov These discrepancies are thought to arise from subtle differences in key amino acids within the transmembrane binding region of the receptor. doi.orgnih.gov Specifically, amino acid variations at positions 116 and 290 have been identified as important for dictating these species-specific differences in antagonist pharmacology. doi.org
| Compound | Species | Affinity (pKb/pKi) | Reference |
|---|---|---|---|
| L-733,061 | Human | High | doi.orgnih.gov |
| L-733,061 | Guinea Pig | High | nih.gov |
| L-733,061 | Dog | High | doi.orgnih.gov |
| L-733,061 | Rat | Low | doi.orgnih.gov |
| Aprepitant (B1667566) | Human | High | doi.orgnih.gov |
| Aprepitant | Rat | Low | doi.orgnih.gov |
Strategies for Optimizing Preclinical Research Design with NK1 Receptor Antagonists
Given the challenges posed by interspecies variability, several strategies can be employed to optimize the design of preclinical research involving L-733,061 hydrochloride and other NK1 receptor antagonists.
In Vitro Receptor Profiling: Before initiating in vivo studies, it is crucial to perform in vitro binding and functional assays using cloned NK1 receptors from the intended preclinical species and compare them directly to the human receptor. doi.orgnih.gov This initial step provides essential data on the relative potency of the antagonist and helps in selecting a species with a pharmacological profile relevant to humans.
Selection of Appropriate Animal Models: The choice of animal model should be driven by pharmacological similarity rather than convenience. As noted, species such as the dog, gerbil, and guinea pig often exhibit NK1 receptor pharmacology that more closely resembles that of humans for many antagonists. doi.orgnih.govnih.gov While rodent models are valuable for many areas of research, their utility in predicting the clinical efficacy of NK1 antagonists is questionable and should be approached with caution. nih.govnih.gov Furthermore, selecting models that accurately reflect the human disease state, such as using orthotopic tumor models instead of subcutaneous ones in cancer research, can improve the predictive value of the study. nih.govnih.gov
Use of Humanized Models: Where feasible, the use of genetically engineered mouse models that express the human NK1 receptor (HuGEMM) can circumvent the issue of interspecies receptor pharmacology differences. researchgate.net These models allow for the in vivo assessment of a compound's effect on a human target within a living biological system, providing a more direct translational link.
Pharmacokinetic and Pharmacodynamic (PK/PD) Integration: It is essential to understand the relationship between the concentration of the drug in the body and its pharmacological effect. nih.gov Differences in drug metabolism and clearance between species can further complicate the interpretation of results. nih.gov Therefore, preclinical studies should incorporate robust PK/PD modeling to ensure that target engagement is achieved at relevant concentrations and to better extrapolate findings to the human context.
Comparative Analysis with Other Selective Neurokinin-1 Receptor Antagonists as Research Tools
L-733,061 hydrochloride is one of several selective NK1 receptor antagonists used as research tools. Each of these compounds possesses a unique profile that may make it more or less suitable for specific experimental questions. Other prominent antagonists include aprepitant, netupitant (B1678218), and earlier compounds like CP-99,994.
Aprepitant: As the first clinically approved NK1 receptor antagonist for chemotherapy-induced nausea and vomiting (CINV), aprepitant is extensively characterized. nih.govnih.gov Like L-733,061, it shows high affinity for the human NK1 receptor but poor affinity for the rodent receptor. doi.orgnih.gov Its established clinical use provides a valuable benchmark for translational research. nih.gov Studies often use aprepitant to investigate the role of the Substance P/NK1 receptor system in various cancers, such as osteosarcoma, due to its known anti-proliferative and pro-apoptotic effects in tumor cells overexpressing the receptor. mdpi.com
Netupitant: Netupitant is another potent and selective NK1 receptor antagonist. researcher.life It is often used in research to probe the role of NK1 receptors in visceral functions, such as bladder activity. researcher.life Comparative studies using both L-733,060 (the free base of L-733,061 hydrochloride) and netupitant have helped to delineate the specific effects of NK1 receptor blockade on the afferent signaling pathways of the micturition reflex. researcher.life
CP-99,994: This is an earlier, well-studied non-peptide NK1 receptor antagonist. It has been instrumental in foundational research on the role of NK1 receptors in emesis and other central nervous system processes. Comparing the effects of L-733,061 with data from CP-99,994 can help to validate findings and place them within the broader historical context of NK1 receptor pharmacology.
The choice of which antagonist to use as a research tool depends on the specific aims of the study. L-733,061 hydrochloride is frequently used in preclinical models to investigate the role of the NK1 receptor in neuroinflammation, oxidative stress, and cell death, particularly in the context of traumatic brain injury. nih.gov Its utility as a research tool is defined by its high selectivity and well-documented effects in relevant, non-rodent species, allowing for clearer mechanistic investigation where the rodent NK1 receptor's pharmacology would be a confounding factor.
| Compound | Key Characteristics | Common Research Applications | Reference |
|---|---|---|---|
| L-733,061 hydrochloride | High selectivity; significant interspecies variability (low affinity for rat NK1R) | Neuroinflammation, traumatic brain injury, bladder function, osteosarcoma models | mdpi.comresearcher.lifenih.gov |
| Aprepitant | Clinically approved; well-characterized PK/PD in humans; low affinity for rat NK1R | Translational cancer research, emesis, benchmark for novel antagonists | nih.govnih.govmdpi.com |
| Netupitant | High potency and selectivity | Visceral afferent signaling (e.g., bladder control), emesis | researcher.life |
| CP-99,994 | Early-generation non-peptide antagonist | Foundational studies on emesis and CNS functions |
Q & A
Q. How to address conflicting storage recommendations for L-733,061 hydrochloride across safety data sheets (SDS)?
- Methodological Answer : Prioritize SDS from peer-reviewed studies (e.g., -20°C for long-term storage ). Cross-reference with stability data from accelerated degradation tests. For lab-specific conditions, conduct periodic purity checks via HPLC and adjust storage protocols dynamically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
